

Technical Guide: Zn(II) Mesoporphyrin IX

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Compound of Interest

Compound Name: ZN(II) Mesoporphyrin IX

Cat. No.: B13786147

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CAS Number: 14354-67-7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Zn(II) Mesoporphyrin IX**, a synthetic heme analog with significant potential in various research and therapeutic areas. This document details its chemical properties, biological activities, and key experimental protocols, presenting quantitative data in a structured format and visualizing complex pathways and workflows.

Core Properties and Mechanism of Action

Zn(II) Mesoporphyrin IX (ZnMP) is a porphyrin derivative that serves as a valuable tool in biomedical research due to its role as a competitive inhibitor of heme oxygenase (HO), the rate-limiting enzyme in heme catabolism.[1] Its mechanism of action extends beyond HO inhibition, involving the modulation of key cellular signaling pathways.

Chemical and Physical Properties:



Property	Value	Reference	
CAS Number	14354-67-7	[2]	
Molecular Formula	C34H36N4O4Zn	[2]	
Molecular Weight	630.07 g/mol	[2]	
Appearance	To be determined		
Purity	>95%	[1]	
Storage	Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years).		

Key Biological Activities:

- Heme Oxygenase (HO) Inhibition: ZnMP is a known inhibitor of both HO-1 and HO-2 isoforms.[1]
- Bach1 Degradation: It induces the rapid, proteasome-dependent degradation of the transcriptional repressor Bach1.[3][4] This leads to the upregulation of genes regulated by the antioxidant response element (ARE), most notably heme oxygenase-1 (HO-1).
- ABCB10 Activation: ZnMP is a specific activator of the mitochondrial ATP-binding cassette (ABC) transporter ABCB10, stimulating its ATPase activity.
- Antiviral Activity: It has demonstrated potent antiviral effects against the Hepatitis C virus (HCV) by promoting the proteasomal degradation of the nonstructural protein 5A (NS5A).

Quantitative Data Summary

The following tables summarize key quantitative data regarding the biological effects of **Zn(II) Mesoporphyrin IX**.

Table 1: Effect on Bach1 and NS5A Protein Stability



Parameter	Effect of Zn(II) Mesoporphyrin IX	Cell Line	Reference
Bach1 Protein Half-life	Reduced from 19 hours to 45 minutes	Human hepatoma Huh-7 cells	[3][4]
HCV NS5A Protein Half-life	Reduced from 18.7 hours to 2.7 hours	Human hepatoma cells expressing HCV proteins	

Table 2: Efficacy Against Hepatitis C Virus (HCV) Replication

ZnMP Concentration	% Reduction in HCV Replication (Con1 replicon cells)	% Reduction in HCV Replication (J6/JFH1 transfected cells)	% Reduction in HCV Replication (J6/JFH1 infected cells)	Reference
10 μΜ	~63%	~70%	~90%	

Table 3: Heme Oxygenase Inhibition

Compound	Target	IC ₅₀	Reference
Zinc Protoporphyrin IX (a related compound)	HO-1 (spleen)	Not explicitly stated, but inhibition is dose- dependent	[5]
Zinc Protoporphyrin IX (a related compound)	HO-2 (brain)	Not explicitly stated, but inhibition is dose- dependent	[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving **Zn(II) Mesoporphyrin IX**.



Synthesis of Zn(II) Mesoporphyrin IX

A general method for the insertion of a metal into a porphyrin ring can be adapted for the synthesis of **Zn(II) Mesoporphyrin IX**.[6][7]

Materials:

- Mesoporphyrin IX dihydrochloride
- Zinc(II) acetate dihydrate (Zn(OAc)₂·2H₂O)
- Chloroform (CHCl₃)
- Ethanol (C₂H₅OH)
- Thin-layer chromatography (TLC) apparatus
- UV-Vis spectrophotometer

Procedure:

- Dissolve Mesoporphyrin IX dihydrochloride in a suitable solvent such as chloroform.
- Add a solution of Zinc(II) acetate dihydrate in ethanol to the porphyrin solution.
- Reflux the reaction mixture. The progress of the metal insertion can be monitored by TLC and UV-Vis spectroscopy. The Soret band of the free base porphyrin will shift upon metallation.
- Upon completion of the reaction, wash the reaction mixture with water to remove excess metal salts.
- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
- The resulting solid Zn(II) Mesoporphyrin IX can be further purified by chromatography if necessary.



Western Blot Analysis for Bach1 Degradation

This protocol details the procedure to assess the effect of **Zn(II) Mesoporphyrin IX** on Bach1 protein levels.[3]

Materials:

- Human hepatoma Huh-7 cells
- **Zn(II) Mesoporphyrin IX** stock solution (in DMSO)
- Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
- Protein assay kit (e.g., BCA assay)
- SDS-PAGE gels
- PVDF membranes
- Primary antibodies: anti-Bach1, anti-GAPDH (loading control)
- Horseradish peroxidase (HRP)-conjugated secondary antibodies
- Chemiluminescence detection reagent (e.g., ECL-Plus)
- Imaging system

Procedure:

- Seed Huh-7 cells in 12-well plates and grow to the desired confluency.
- Treat the cells with varying concentrations of Zn(II) Mesoporphyrin IX (e.g., 0, 1.0, 5.0, 10 μM) for a specified time (e.g., 6 hours). A vehicle control (DMSO) should be included.
- Harvest the cells and lyse them in lysis buffer.
- Determine the protein concentration of the cell lysates using a protein assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.



- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary anti-Bach1 antibody (e.g., 1:1000 dilution) overnight at 4°C.
- Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody (e.g., 1:10,000 dilution) for 1 hour at room temperature.
- Wash the membrane again and visualize the protein bands using a chemiluminescence detection system.
- Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.
- Quantify the band intensities to determine the relative levels of Bach1 protein.

Heme Oxygenase Activity Assay

This is a general protocol to measure the inhibitory effect of **Zn(II) Mesoporphyrin IX** on heme oxygenase activity.

Materials:

- Rat spleen microsomes (as a source of HO-1) or brain microsomes (as a source of HO-2)
- Hemin (substrate)
- NADPH
- · Biliverdin reductase
- Zn(II) Mesoporphyrin IX
- Phosphate buffer
- Spectrophotometer



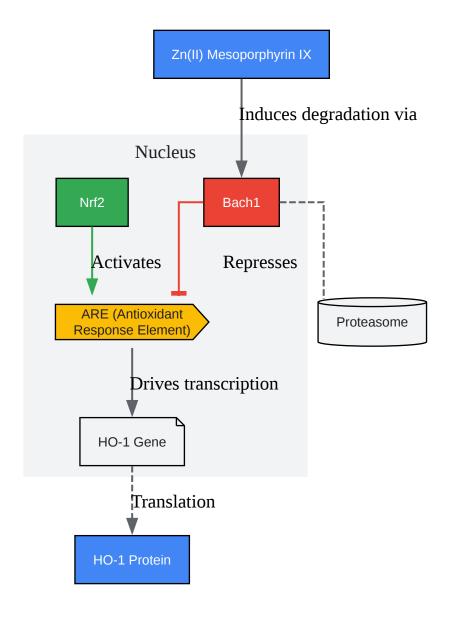
Procedure:

- Prepare a reaction mixture containing rat spleen or brain microsomes, a source of biliverdin reductase, and NADPH in a phosphate buffer.
- Add varying concentrations of **Zn(II) Mesoporphyrin IX** to the reaction mixtures.
- Initiate the reaction by adding the substrate, hemin.
- Incubate the reaction at 37°C for a specific time.
- Stop the reaction and measure the formation of bilirubin, the product of the coupled reaction, spectrophotometrically at ~464 nm.
- Calculate the percent inhibition of HO activity at each concentration of Zn(II) Mesoporphyrin
 IX to determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows Zn(II) Mesoporphyrin IX-Induced Bach1 Degradation and Nrf2 Activation

Zn(II) Mesoporphyrin IX promotes the degradation of the transcriptional repressor Bach1, which normally binds to the Antioxidant Response Element (ARE) in the promoter region of genes like heme oxygenase-1 (HO-1), suppressing their transcription. The degradation of Bach1 allows the transcription factor Nrf2 to bind to the ARE and activate gene expression.[8]





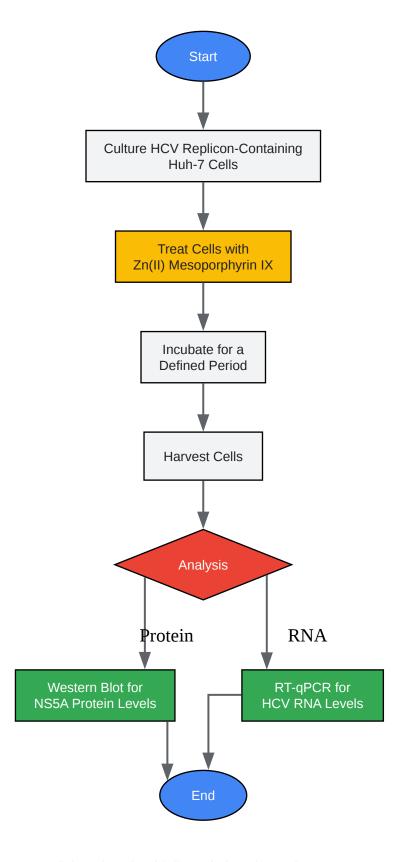
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ZnMP-induced Bach1 degradation and Nrf2 activation pathway.

Experimental Workflow for Assessing Antiviral Activity against HCV

This workflow outlines the key steps to evaluate the effect of **Zn(II) Mesoporphyrin IX** on Hepatitis C virus replication.





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